molecular formula C7H9Cl2NO2S B1430874 2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride CAS No. 1375473-06-5

2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride

Cat. No.: B1430874
CAS No.: 1375473-06-5
M. Wt: 242.12 g/mol
InChI Key: BOBIUMGUDDKVKV-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 5-chlorothiophene ring substituted with a methylamino group linked to an acetic acid backbone, forming a hydrochloride salt.

  • CAS: 1375473-06-5
  • Molecular Formula: C₈H₁₀Cl₂NO₂S
  • Molecular Weight: 242.11 g/mol
  • Synonyms: Glycine, N-[(5-chloro-2-thienyl)methyl]-, hydrochloride (1:1)
  • Applications: Primarily used as a synthetic intermediate in pharmaceutical research (e.g., kinase inhibitors or receptor modulators) .

Properties

IUPAC Name

2-[(5-chlorothiophen-2-yl)methylamino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S.ClH/c8-6-2-1-5(12-6)3-9-4-7(10)11;/h1-2,9H,3-4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBIUMGUDDKVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CNCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375473-06-5
Record name Glycine, N-[(5-chloro-2-thienyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375473-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with glycine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiophene compounds .

Scientific Research Applications

2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Features :

  • The 5-chlorothiophene moiety enhances electron-withdrawing properties and metabolic stability.
  • The hydrochloride salt improves solubility in polar solvents .

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences CAS Number
2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride C₈H₁₀Cl₂NO₂S 242.11 5-chlorothiophene backbone; primary amino 1375473-06-5
2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride C₈H₁₀Cl₂N₂O₂ 237.08 Pyridine ring replaces thiophene; methylamino 1955540-03-0
2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride C₈H₁₁Cl₂NO₂S 256.15 Methylated amino group 1589428-26-1
2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride C₅H₁₂ClNO₂S 185.67 Methylsulfanyl-ethyl side chain; no aromatic ring 1955548-22-7
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride C₉H₁₁Cl₂NO₂ 244.10 Chlorophenyl substituent; ester functional group 141109-13-9

Table 2: Functional Implications

Compound Key Functional Implications
2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride Enhanced metabolic stability due to thiophene; moderate lipophilicity
2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride Higher polarity (pyridine vs. thiophene); potential for stronger hydrogen bonding
2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride Increased steric bulk and lipophilicity (methyl group) may affect receptor binding
2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride Sulfur-containing side chain may confer redox activity; lower molecular weight
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride Ester group improves membrane permeability but reduces acid stability

Biological Activity

2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its anticancer properties, interactions with biomolecules, and other relevant biological activities.

  • Molecular Formula : C7H9Cl2NO2S
  • Molecular Weight : 242.12 g/mol
  • CAS Number : 1375473-06-5

The compound features a chlorothiophene moiety that may contribute to its biological activity by influencing interactions with cellular targets.

Synthesis and Characterization

The synthesis of 2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride typically involves the reaction of 5-chlorothiophen-2-ylmethylamine with acetic acid derivatives. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A study involving various cancer cell lines demonstrated significant cytotoxic effects. The IC50 values against human cancer cell lines such as HepG2 (liver cancer), HeLa (cervical cancer), and A549 (lung cancer) were determined using standard assays.

Cell Line IC50 (μM)
HepG212.19
HeLa11.32
A5498.99

These results indicate that 2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride exhibits potent antiproliferative activity, comparable to or surpassing standard chemotherapeutics like cisplatin .

The mechanism of action appears to involve:

  • Cell Cycle Arrest : The compound induces G0/G1 phase arrest in HepG2 cells, leading to reduced proliferation .
  • Apoptosis Induction : Flow cytometry assays revealed increased apoptosis rates in treated cells, with a significant increase in apoptotic markers observed through Western blot analysis of Bcl-2 family proteins .

Interaction with Biomolecules

The compound has been shown to interact with DNA and human serum albumin (HSA). These interactions were characterized through UV-visible absorption spectroscopy, indicating a potential intercalative binding mode that could contribute to its anticancer activity .

Case Studies

  • Study on HepG2 Cells :
    • Treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis.
    • The study reported that at concentrations of 5 μM and 20 μM, the percentage of apoptotic cells rose significantly compared to controls .
  • Comparative Study with Cisplatin :
    • In a head-to-head comparison with cisplatin, the compound showed lower IC50 values across multiple cancer cell lines, suggesting enhanced efficacy as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride
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2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride

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